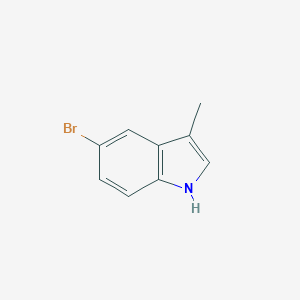

5-Bromo-3-methyl-1h-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXDVJFMLNXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291942 | |

| Record name | 5-bromo-3-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-48-6 | |

| Record name | 10075-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of 5-bromo-3-methyl-1h-indole?

An In-depth Technical Guide on the Core Properties of 5-bromo-3-methyl-1h-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The incorporation of a bromine atom at the 5-position and a methyl group at the 3-position of the indole scaffold imparts unique physicochemical properties that influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, spectral data, synthesis protocols, and known biological context. The information is presented to support research and development activities involving this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 10075-48-6 | [1] |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 78-82 °C | [2] |

| Boiling Point | 325.1 ± 22.0 °C (Predicted) | [2][3] |

| pKa | 16.34 ± 0.30 (Predicted) | [2] |

| XLogP3 | 3.3 | [1][3] |

| Form | Solid |

Table 2: Structural Identifiers

| Identifier Type | Identifier | Source |

| InChI | InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | [1] |

| InChIKey | GDQXDVJFMLNXHX-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CNC2=C1C=C(C=C2)Br | [1] |

| MDL Number | MFCD04038746 | [4] |

Spectral Information

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Data | Source |

| Mass Spectrometry (MS) | m/z: 210/212 (M-H)⁻ | [3] |

| ¹H NMR | A related compound, 5,5'-Dibromo-3,3'-dimethyl-2,2'-diindolylmethane, shows the methyl protons (CH₃) as a singlet at δ 2.29 ppm in CDCl₃.[3] Specific data for the title compound is available from commercial suppliers.[5] | |

| ¹³C NMR | Data not explicitly available in the provided search results. Typically available from chemical suppliers. | |

| Infrared (IR) | Data not explicitly available. Typically available from chemical suppliers. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 5-bromo-1H-indole-3-carboxaldehyde.[2][3]

Objective: To synthesize this compound via the reduction of the corresponding aldehyde precursor.

Materials:

-

5-bromo-1H-indole-3-carboxaldehyde

-

Lithium aluminium hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

A solution of 5-bromo-1H-indole-3-carboxaldehyde (e.g., 13.12 g, 58.6 mmol) in anhydrous THF (100 mL) is prepared.[2][3]

-

This solution is added slowly to a refluxing mixture of LiAlH₄ (e.g., 4.89 g, 129 mmol) in anhydrous THF (100 mL) in a two-neck flask equipped with a reflux condenser.[2][3]

-

The reaction mixture is refluxed for approximately 8 hours.[2][3]

-

After reflux, the mixture is cooled to room temperature.[2][3]

-

The reaction is carefully quenched by the addition of diethyl ether (50 mL).[2][3]

-

While cooling in an ice bath, the mixture is acidified to a pH of 3 with 1 N HCl.[2][3]

-

The mixture is then diluted with ethyl acetate (125 mL) and transferred to a separatory funnel.[2][3]

-

The organic layer is washed sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride solution (50 mL).[2][3]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][3]

-

The crude product is dissolved in a minimal amount of DCM and purified by silica gel column chromatography, using a gradient of 0-50% ethyl acetate in heptane.[2][3]

-

Fractions containing the desired product are combined and concentrated to afford this compound.[3]

Caption: Workflow for the synthesis of this compound.

Biological Activity and Context

While specific biological activity data for this compound is not extensively detailed in the literature, the broader class of 5-bromoindole derivatives exhibits a wide range of significant biological activities.[6][7] The presence of the bromine atom at the C-5 position is known to enhance the therapeutic potential of the indole scaffold.[6][7]

Anticancer Potential: 5-Bromoindole derivatives have emerged as a promising class of anticancer agents.[6] Their mechanisms often involve the inhibition of critical enzymes and pathways necessary for tumor growth.[6] A key area of research has been the development of these derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] Additionally, related compounds like 5-bromobrassinin have shown activity as indoleamine 2,3-dioxygenase (IDO) inhibitors, suppressing the growth of aggressive melanoma tumors.[7] The presence of bromine at the C-5 position of the indole nucleus has been shown to increase antiproliferative activities in leukaemic cells.[7]

Other Activities: The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a variety of other biological effects:

-

Antiviral Activity: Indole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in antiretroviral therapy for HIV.[6][8]

-

Anti-inflammatory Activity: Certain indole-based compounds have been reported as COX-1 and COX-2 inhibitors.[8]

-

Antimicrobial and Neuroprotective Effects: The 5-bromoindole structure is being explored for these properties as well.[6]

Caption: EGFR signaling inhibition by 5-bromoindole derivatives.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1][2][3]

Table 4: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H318 | Causes serious eye damage[1] |

| H335 | May cause respiratory irritation[1] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place (recommended 2-8°C) away from incompatible materials.[2]

This document is intended for informational purposes for qualified individuals and should not be used as a substitute for a comprehensive safety data sheet (SDS).

References

- 1. This compound | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BROMO-3-METHYLINDOLE CAS#: 10075-48-6 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 10075-48-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 10075-48-6|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. rjpn.org [rjpn.org]

5-bromo-3-methyl-1h-indole structure and chemical formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-3-methyl-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, spectral data, synthesis protocols, and the broader biological context of 5-bromo-indole derivatives.

Core Compound Structure and Chemical Formula

This compound is a heterocyclic aromatic organic compound. It consists of a bicyclic structure, featuring a fused benzene ring and a pyrrole ring, with a bromine atom substituted at the 5-position of the indole nucleus and a methyl group at the 3-position.

-

Chemical Formula: C₉H₈BrN[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 10075-48-6[1]

-

Molecular Weight: 210.07 g/mol [1]

-

SMILES: CC1=CNC2=C1C=C(C=C2)Br[1]

-

InChI Key: GDQXDVJFMLNXHX-UHFFFAOYSA-N[1]

Below is a diagram illustrating the logical relationship of the compound's identifiers.

References

Biological activities and pharmacological profile of 5-bromo-3-methyl-1h-indole.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with profound therapeutic implications. The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with a methyl group at the 3-position, yields 5-bromo-3-methyl-1H-indole. This modification can significantly alter the molecule's physicochemical properties, often enhancing its biological activity and therapeutic potential. This technical guide provides an in-depth exploration of the known and extrapolated biological activities and pharmacological profile of this compound, offering a valuable resource for researchers in drug discovery and development. While direct studies on this specific molecule are limited, this guide synthesizes data from closely related analogs to build a predictive pharmacological profile, highlighting its potential as a versatile therapeutic scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Melting Point | 78-82 °C |

| pKa | 16.34 ± 0.30 (Predicted) |

| Appearance | White to off-white solid |

| Solubility | Insoluble in water |

Biological Activities and Therapeutic Potential

The indole nucleus is a versatile pharmacophore, and its derivatives have demonstrated a wide array of biological activities. The introduction of a 5-bromo substituent is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[1]

Anticancer Activity

Derivatives of 5-bromoindole have emerged as a promising class of anticancer agents. While specific data for this compound is not extensively documented, related compounds have shown significant efficacy against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key oncogenic pathways.

One notable derivative, 5-bromobrassinin, has demonstrated activity as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.[1] Furthermore, the presence of a bromine atom at the C-5 position of spiroindoline phytoalexins has been shown to partially increase antiproliferative activities on leukemia cells.[1]

Table 1: Anticancer Activity of Selected 5-Bromoindole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Indolyl-1,3,4-thiadiazole with 5-bromo indolyl substituent | PaCa2 (Pancreatic) | 1.5 µM | [2] |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Liver) | 2.357 µM | [3] |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | A549 (Lung) | >2.357 µM | [3] |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | Skov-3 (Ovarian) | 3.012 µM | [3] |

Antimicrobial Activity

The indole scaffold is also a key feature in the development of antimicrobial agents. Halogenated indoles, in particular, have shown promise against drug-resistant bacteria. While direct studies on this compound are pending, related 5-bromoindole derivatives have exhibited potent antibacterial and antifungal properties. For instance, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole has shown a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against Candida albicans.[4]

Table 2: Antimicrobial Activity of a Selected 5-Bromoindole Derivative

| Compound | Microorganism | Activity (MIC) | Reference |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 µg/mL | [4] |

Neuroprotective Potential

The neuroprotective effects of indole derivatives are an active area of research. The parent compound, 3-methylindole (skatole), is known to interact with the aryl hydrocarbon receptor (AhR), which plays a role in cellular defense mechanisms.[5][6] Skatole is a product of tryptophan breakdown in the intestine and can have both toxic and signaling roles.[5][7] The introduction of a 5-bromo substituent could modulate these interactions and potentially lead to neuroprotective effects. The broader class of 5-bromoindole derivatives is being investigated for their potential in treating neurological disorders.[8]

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of 5-bromoindole derivatives and the evaluation of their biological activities.

Synthesis of this compound

A general method for the synthesis of this compound involves the reduction of 5-bromo-1H-indole-3-carbaldehyde.

Materials:

-

5-bromo-1H-indole-3-carbaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Heptane

-

Dichloromethane (DCM)

Procedure:

-

A solution of 5-bromo-1H-indole-3-carbaldehyde in anhydrous THF is added dropwise to a refluxing suspension of LiAlH₄ in anhydrous THF.

-

The reaction mixture is refluxed for several hours and then cooled to room temperature.

-

The reaction is quenched by the careful addition of diethyl ether.

-

The mixture is then acidified to pH 3 with 1 N HCl under ice cooling.

-

The product is extracted with ethyl acetate, and the organic layer is washed with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in heptane to yield this compound.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., HeLa, Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically from a stock solution in DMSO, with the final DMSO concentration kept below 0.5%). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Visualizing Molecular Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Hypothetical inhibition of an oncogenic kinase pathway by this compound.

Caption: Workflow for the synthesis and anticancer evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The introduction of the 5-bromo substituent on the indole ring is a proven strategy for enhancing biological activity.[8] While direct experimental data for this specific compound remains scarce, the known anticancer, antimicrobial, and neuroprotective activities of its close analogs provide a strong rationale for its further investigation. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile, mechanisms of action, and potential therapeutic applications. Such studies will be crucial in unlocking the full potential of this versatile indole derivative.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skatole | AhR | Endogenous Metabolite | p38 MAPK | TargetMol [targetmol.com]

- 7. Skatole - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Evolving Landscape of 5-Bromo-3-methyl-1H-indole: A Technical Guide to its Derivatives and Analogs

For Immediate Release

AUSTIN, TX – December 30, 2025 – In the dynamic field of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of indole-based compounds, 5-bromo-3-methyl-1H-indole has emerged as a significant core structure for the generation of a diverse range of derivatives and analogs with promising pharmacological activities. This technical guide provides an in-depth overview of the known derivatives, their synthesis, biological evaluation, and the underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom at the 5-position and a methyl group at the 3-position of the indole ring provides a unique template for chemical modification. These substitutions influence the electronic properties and steric profile of the molecule, offering multiple avenues for the synthesis of novel compounds with enhanced biological potency and selectivity.

Known Derivatives and Analogs: A Structural Overview

Research efforts have led to the development of several classes of derivatives based on the this compound core. These can be broadly categorized based on the position of substitution on the indole ring:

-

N1-Substituted Analogs: The indole nitrogen offers a readily accessible site for functionalization. N-alkylation and N-arylation have been explored to introduce a variety of substituents, aiming to modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

C2-Substituted Derivatives: The C2 position of the indole ring is another key site for modification. The introduction of aryl, alkyl, and heterocyclic moieties at this position has been a strategy to explore structure-activity relationships and identify novel bioactive compounds.

-

Analogs with Modified Core Structures: In addition to direct derivatization, analogs featuring modifications of the indole core, such as the replacement of the benzene ring with a pyridine ring to form azaindoles, have been synthesized and investigated for their therapeutic potential.

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives and analogs of this compound and related 5-bromo-indole compounds, highlighting their anticancer and enzyme inhibitory activities.

Table 1: Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives (Analogs)

| Compound ID | Target Cell Line | IC50 (µM)[1] |

| 23p | HepG2 | 2.357 |

| 23p | A549 | 3.012 |

| 23p | Skov-3 | Not Specified |

| Sunitinib (Reference) | HepG2 | 31.594 |

| Sunitinib (Reference) | A549 | 49.036 |

| Sunitinib (Reference) | Skov-3 | Not Specified |

Table 2: Anticancer Activity of 5-(5-Bromo-indolyl)-1,3,4-thiadiazole Derivative (Analog)

| Compound ID | Target Cell Line | IC50 (µM) |

| 5m | PaCa2 | 1.5[2] |

Table 3: Anticancer Activity of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives (Related Compounds)

| Compound | A549 (Lung Carcinoma) IC50 (µM)[3] | HepG2 (Hepatocellular Carcinoma) IC50 (µM)[3] | MCF-7 (Breast Adenocarcinoma) IC50 (µM)[3] |

| Derivative 3a | 15.6 ± 1.2 | 19.4 ± 1.5 | 25.1 ± 2.1 |

| Derivative 3b | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 |

| Derivative 3f | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 |

| Derivative 7 | 25.4 ± 2.0 | 31.5 ± 2.6 | 38.2 ± 3.3 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis of key derivatives.

General Procedure for N-Alkylation of this compound

This protocol is adapted from the N-alkylation of 5-bromoindole and can be applied to this compound.[4]

-

Deprotonation: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH, 1.1-1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30-60 minutes to allow for complete deprotonation, forming the corresponding indolide anion.

-

Alkylation: The desired alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired N-alkylated this compound.

General Procedure for C2-Alkylation of 3-Methylindoles

This protocol, developed for 3-methylindole, provides a viable route for the C2-alkylation of this compound.[5]

-

Reaction Setup: In a reaction vessel, 3-methylindole or its 5-bromo derivative (1.0 equivalent) and an unactivated alkene (1.1-1.5 equivalents) are dissolved in a suitable solvent such as dichloromethane.

-

Catalyst Addition: A catalytic amount of a strong acid, such as hydrobromic acid (HBr), is added to the mixture.

-

Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a designated period (e.g., 12 hours) until the reaction is complete, as monitored by TLC.

-

Purification: The reaction mixture is then subjected to purification by column chromatography on silica gel to isolate the C2-alkylated indole product.

Visualizing Synthesis and Signaling Pathways

To further elucidate the relationships and processes involved, the following diagrams have been generated using the DOT language.

Caption: Synthetic routes for N1 and C2 functionalization of this compound.

Caption: Inhibition of a protein kinase signaling pathway by a hypothetical analog.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The existing body of research, primarily focused on related 5-bromo-indole derivatives, demonstrates the potential of this chemical class to yield potent anticancer agents and enzyme inhibitors. Future research should focus on the systematic exploration of the chemical space around the this compound core, including the synthesis and biological evaluation of a wider range of N1- and C2-substituted derivatives. Detailed structure-activity relationship studies will be crucial for the optimization of lead compounds. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by these novel compounds will be essential for their advancement as clinical candidates. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1-methyl-1H-indole | C9H8BrN | CID 285757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]

The Genesis of 5-bromo-3-methyl-1h-indole: A Technical Guide to its Historical Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and the first reported synthesis of 5-bromo-3-methyl-1h-indole, a significant heterocyclic compound. This document provides a comprehensive overview of the seminal work, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway, offering valuable insights for researchers in organic synthesis and drug discovery.

Historical Context and Discovery

The initial synthesis of this compound was reported in 1962 by E. Piers and R. K. Brown in the Canadian Journal of Chemistry. Their work focused on the synthesis of various brominated methylindoles, likely as part of broader investigations into the chemistry and potential applications of substituted indoles. The synthesis route they established utilized the Japp-Klingemann reaction followed by a Fischer indole synthesis and subsequent decarboxylation, classic methods in heterocyclic chemistry that provided a reliable pathway to the target molecule.

Initial Synthesis Pathway

The inaugural synthesis of this compound was a multi-step process commencing with the Japp-Klingemann reaction to form an intermediate phenylhydrazone. This intermediate was then cyclized via the Fischer indole synthesis to yield a carboxylic acid precursor, which was subsequently decarboxylated to afford the final product.

Quantitative Data from the Initial Synthesis

The following table summarizes the key quantitative data reported by Piers and Brown in their 1962 publication.

| Step | Product | Starting Material (if specified) | Yield (%) | Melting Point (°C) |

| Fischer Indole Synthesis | 5-bromo-3-methylindole-2-carboxylic acid | Not specified in detail | 65 | 250-252 (dec.) |

| Decarboxylation | This compound | 5-bromo-3-methylindole-2-carboxylic acid | 85 | 80-81 |

Experimental Protocols

The following are the detailed experimental methodologies as described in the initial synthesis.

Step 1 & 2: Synthesis of 5-bromo-3-methylindole-2-carboxylic acid (via Japp-Klingemann and Fischer Indole Synthesis)

The synthesis of the carboxylic acid precursor was achieved through a combined Japp-Klingemann and Fischer indole synthesis approach. While the 1962 paper by Piers and Brown focuses on the final decarboxylation step, the general procedure for forming the intermediate, 5-bromo-3-methylindole-2-carboxylic acid, would have followed established protocols of the era.

A diazonium salt, prepared from p-bromoaniline, would be coupled with ethyl α-methylacetoacetate under basic conditions (the Japp-Klingemann reaction) to form an intermediate hydrazone. This hydrazone, upon treatment with an acidic catalyst such as a mixture of hydrochloric acid and acetic acid, would then undergo cyclization (the Fischer indole synthesis) to yield 5-bromo-3-methylindole-2-carboxylic acid. The reported yield for this conversion was 65%, with the product exhibiting a melting point of 250-252 °C with decomposition.

Step 3: Decarboxylation to this compound

The final step in the initial synthesis was the decarboxylation of 5-bromo-3-methylindole-2-carboxylic acid.

A mixture of 5-bromo-3-methylindole-2-carboxylic acid (2.0 g) and quinoline (15 ml) was heated to reflux. To this boiling solution, copper chromite (0.2 g) was added. The evolution of carbon dioxide commenced immediately and ceased after approximately 2 minutes. The reaction mixture was then heated at reflux for an additional 15 minutes. After cooling, the solution was poured into an excess of dilute hydrochloric acid. The resulting mixture was extracted with ether. The ether extract was washed with water and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the solid residue was recrystallized from aqueous ethanol. This procedure afforded 1.4 g (85% yield) of this compound as colorless needles with a melting point of 80-81 °C.

Potential Research Applications for 5-Bromo-3-Methyl-1H-Indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. The strategic introduction of a bromine atom at the 5-position of the indole ring, particularly when combined with a methyl group at the 3-position, as in 5-bromo-3-methyl-1H-indole, offers a versatile platform for the development of novel therapeutic agents. This technical guide explores the potential research applications of this compound and its derivatives, focusing on their anticancer, neuroprotective, and synthetic utility. This document provides a comprehensive overview of the current state of research, including quantitative data on biological activity, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further investigation and drug discovery efforts.

Introduction

This compound is a halogenated indole derivative that has garnered significant attention in the scientific community. The presence of the bromine atom at the 5-position enhances the lipophilicity and metabolic stability of the molecule, while also providing a handle for further chemical modifications through cross-coupling reactions. The methyl group at the 3-position, a common feature in many biologically active indoles, contributes to the overall steric and electronic properties of the compound. These structural features make this compound a valuable building block in synthetic chemistry and a promising lead for the development of new drugs. This guide will delve into its potential applications, supported by experimental evidence and methodologies.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN | [1][2] |

| Molecular Weight | 210.07 g/mol | [1][2] |

| Melting Point | 78-82 °C | [2][3] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C | [2][3] |

| Hazard Codes | Xn, Xi | [3] |

| Risk Statements | R22, R37/38, R41 | [3] |

| Safety Statements | S26, S39 | [3] |

Potential Research Applications

Anticancer Activity

Derivatives of 5-bromoindole have demonstrated significant potential as anticancer agents, with activity reported against a variety of cancer cell lines. The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Several studies have focused on 5-bromoindole derivatives as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[4] Inhibition of EGFR signaling can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of 5-Bromoindole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 | |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 | |

| 5-(5-Bromo-1H-indol-3-yl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | MCF-7 (Breast) | 2.31 | |

| 5-bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Liver) | 2.357 | [5] |

| 5-bromo-7-azaindolin-2-one derivative (23p) | A549 (Lung) | 3.012 | [5] |

| 5-bromo-7-azaindolin-2-one derivative (23p) | Skov-3 (Ovarian) | 2.876 | [5] |

| Indolyl-1,3,4-thiadiazole (5m) with 5-bromo indolyl substituent | PaCa2 (Pancreatic) | 1.5 | [6] |

Note: The IC₅₀ values presented are for derivatives of 5-bromoindole and not for this compound itself. These values indicate the potential of the 5-bromoindole scaffold in anticancer drug design.

The following diagram illustrates the inhibition of the EGFR signaling pathway by a hypothetical this compound derivative.

Caption: EGFR signaling pathway and its inhibition.

Neuroprotective Potential

Indole derivatives are known to possess neuroprotective properties, and the 5-bromo-indole scaffold is a promising area of investigation for the treatment of neurodegenerative diseases like Alzheimer's disease. The mechanisms underlying this potential include the inhibition of cholinesterases, modulation of monoamine oxidase (MAO) activity, and mitigation of oxidative stress.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine.[1][7] Inhibiting these enzymes can increase acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.[1][8] Monoamine oxidases (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters, and their inhibition can also have therapeutic benefits in neurodegenerative disorders.

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a key cellular defense mechanism against oxidative stress.[9][10] Indole derivatives have been shown to activate this pathway, leading to the expression of antioxidant enzymes and cellular protection.[11]

The following diagram illustrates the activation of the Nrf2-ARE pathway, a potential mechanism for the neuroprotective effects of this compound derivatives.

Caption: Activation of the Nrf2-ARE pathway.

Synthetic Intermediate in Drug Development

This compound is a valuable precursor in the synthesis of various pharmaceutical agents, most notably the triptan class of drugs used for the treatment of migraine headaches. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the introduction of diverse functional groups.

The following diagram outlines a generalized workflow for the synthesis of triptan analogs starting from a 5-bromo-indole derivative.

Caption: Synthetic workflow for triptan analogs.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[12][13]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Synthesis of Indole Derivatives via Heck Reaction

This protocol provides a general procedure for the palladium-catalyzed Heck reaction to functionalize the 5-position of a bromo-indole derivative.[14][15]

Materials:

-

This compound

-

Alkene coupling partner (e.g., an acrylate or styrene)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Phosphine ligand (e.g., P(o-tolyl)₃, PPh₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the palladium catalyst (e.g., 5 mol%), and the phosphine ligand (e.g., 10 mol%).

-

Addition of Reagents: Add the anhydrous solvent, the base (e.g., 2-3 equivalents), and the alkene coupling partner (e.g., 1.2-1.5 equivalents).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse potential research applications. Their demonstrated utility as synthetic intermediates for medicinally important molecules like triptans, coupled with the emerging evidence of the anticancer and neuroprotective activities of the 5-bromoindole scaffold, highlights their significance in drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this versatile molecule. Future investigations should focus on elucidating the specific biological activities of this compound itself and optimizing its structure to enhance potency and selectivity for various therapeutic targets.

References

- 1. metrotechinstitute.org [metrotechinstitute.org]

- 2. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]

- 3. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

- 15. Heck Reaction [organic-chemistry.org]

Investigating the Potential Mechanism of Action for 5-bromo-3-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not currently provide a specific, detailed mechanism of action for 5-bromo-3-methyl-1H-indole. This guide, therefore, investigates the well-documented biological activities of the broader class of 5-bromoindole derivatives to infer potential mechanisms and provide a framework for future research into this specific compound.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. The introduction of a bromine atom at the 5-position of the indole ring can profoundly influence the molecule's physicochemical properties, often enhancing its biological activity. While this compound itself is not extensively characterized, its structural analogs have shown promise in various therapeutic areas, particularly oncology. This technical guide synthesizes the available information on 5-bromoindole derivatives to propose a potential mechanism of action for this compound and to provide detailed experimental protocols for its investigation.

Putative Molecular Targets of 5-Bromoindole Derivatives

Research into various 5-bromoindole derivatives has identified several key molecular targets, primarily within the realm of oncology. These findings suggest that the anticancer effects of this class of compounds are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.

Two of the most prominent putative targets for 5-bromoindole derivatives are:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers.[1][2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process by which new blood vessels are formed. Inhibiting VEGFR-2 can restrict the blood supply to tumors, thereby impeding their growth and metastasis.[3][4]

Derivatives of 5-bromoindole have been shown to act as inhibitors of these tyrosine kinases, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[1][2][4]

Quantitative Data on the Biological Activity of 5-Bromoindole Derivatives

To provide a comparative context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromoindole-2-carboxylic acid derivative (Compound 3a) | HepG2 (Liver Carcinoma) | Potent | [2][5] |

| 5-bromoindole-2-carboxylic acid derivative (Compound 3a) | A549 (Lung Carcinoma) | Potent | [2][5] |

| 5-bromoindole-2-carboxylic acid derivative (Compound 3a) | MCF-7 (Breast Cancer) | Potent | [2][5] |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | HepG2 (Liver Carcinoma) | 14.3 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in determining the mechanism of action for this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on the viability of cultured cancer cells.[3]

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Molecular Docking for Target Identification

This protocol describes a computational method to predict the binding affinity and mode of a ligand (this compound) to a protein target (e.g., EGFR or VEGFR-2).[6]

Objective: To computationally assess the potential of this compound to bind to the ATP-binding site of key tyrosine kinases.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

-

Protein Data Bank (PDB) for receptor structures

Procedure:

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17; VEGFR-2 kinase domain, PDB ID: 4ASE) from the PDB.

-

Prepare the protein by removing water molecules, co-crystallized ligands, and any other non-essential molecules. Add hydrogen atoms and assign appropriate charges.

-

Define the binding site, typically centered on the location of the co-crystallized ligand in the original PDB file.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure.

-

Define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Run the docking algorithm to place the ligand into the defined binding site of the receptor in various conformations and orientations.

-

The software will calculate a binding energy or docking score for each pose, which is an estimate of the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's binding site.

-

Compare the binding energy and interactions to those of known inhibitors of the target protein.

-

Visualizations: Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a 5-bromoindole derivative could inhibit the EGFR signaling pathway, leading to a decrease in cell proliferation and an increase in apoptosis.

Caption: Hypothetical inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.

Experimental Workflow for Mechanism of Action Investigation

The diagram below outlines a logical workflow for investigating the mechanism of action of a novel compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 5-bromo-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and toxicity information for 5-bromo-3-methyl-1H-indole (CAS No. 1075-41-8), a heterocyclic compound often utilized in chemical synthesis and drug discovery. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and manage potential exposures effectively.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol [1] |

| CAS Number | 1075-41-8[1] |

| Appearance | Solid |

| Melting Point | 78-82 °C |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A detailed breakdown of its hazard classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1][2][3] | Warning[2] | |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][2][3] | Warning[2] | |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[1][2][3] | Danger[2][3] | |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][2][3] | Warning[2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize the risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory. The recommended PPE is outlined in Table 3.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Standard |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | EN166 (EU) or OSHA 29 CFR 1910.133 (US) |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | |

| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary. |

3.2. Handling

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Do not eat, drink or smoke when using this product.

-

Wash hands thoroughly after handling.

3.3. Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate first aid is critical. Table 4 summarizes the recommended first aid procedures.

Table 4: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Accidental Release and Fire-Fighting Measures

5.1. Accidental Release

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

5.2. Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen bromide gas).

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Toxicity Information

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of a novel compound are critical for reproducible and reliable results. As specific studies on this compound are not publicly available, the following sections provide detailed, generalized methodologies for key toxicological assays based on internationally recognized guidelines.

7.1. Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol outlines the acute toxic class method, a stepwise procedure using a reduced number of animals to classify a substance into a GHS toxicity category.

Objective: To determine the acute oral toxicity of a test substance and classify it according to the GHS.

Principle: A stepwise procedure is used where a group of three female rats is dosed at a defined starting dose level. The outcome of this first step determines the subsequent step. If no mortality or clear signs of toxicity are observed, a higher dose is used in the next group of three animals. If mortality is observed, the test is repeated with a lower dose.

Experimental Procedure:

-

Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old, are used. Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically administered in a suitable vehicle (e.g., corn oil, water). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100 g of body weight for rats.

-

Administration of Doses: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted overnight before dosing.

-

Starting Dose: For a substance with unknown toxicity, a starting dose of 300 mg/kg body weight is often selected. Other starting doses (5, 50, 2000 mg/kg) can be chosen based on available information.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Stepwise Procedure:

-

Step 1: Dose three female rats at the starting dose.

-

Step 2:

-

If 2 or 3 animals die, repeat the test at a lower dose level with three new animals.

-

If 0 or 1 animal dies, repeat the test at a higher dose level with three new animals.

-

-

Step 3: The procedure continues until a stopping criterion is met (e.g., no mortality at the highest dose, or clear toxicity at a certain dose level).

-

-

Data Analysis: The GHS classification is determined based on the number of mortalities at specific dose levels.

7.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess the in vitro cytotoxicity of a compound on cultured cells.

Objective: To determine the concentration of a test substance that reduces the viability of a cell culture by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Procedure:

-

Cell Culture: A suitable cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended application) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions of the compound are prepared in cell culture medium. The medium in the wells is replaced with the medium containing the different concentrations of the test compound. Control wells containing only the vehicle (e.g., DMSO at the highest concentration used) are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows for the safe handling and management of hazardous chemicals like this compound.

Caption: A workflow for conducting a chemical risk assessment before starting an experiment.

Caption: A standard procedure for responding to a chemical spill in a laboratory setting.

References

CAS number 10075-48-6 information and registration details.

CAS Number: 10075-48-6

Chemical Formula: C₉H₈BrN

Molecular Weight: 210.07 g/mol

This technical guide provides an in-depth overview of 5-Bromo-3-methylindole, a halogenated indole derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of its chemical synthesis and potential biological signaling pathways.

Chemical and Physical Properties

5-Bromo-3-methylindole is a solid at room temperature, with its color ranging from beige to white depending on purity.[1] It is characterized by a bicyclic structure composed of a fused benzene and pyrrole ring, with a bromine atom at the 5-position and a methyl group at the 3-position.[1] These substitutions significantly influence its chemical reactivity and biological properties.[1]

| Property | Value | Source |

| Melting Point | 78-82 °C | |

| Form | Solid | |

| Storage Temperature | 2-8°C |

Synthesis Protocols

Several methods for the synthesis of 5-Bromo-3-methylindole have been reported. Below are detailed protocols for two common synthetic routes.

Protocol 1: Reduction of 5-Bromo-1H-indole-3-carbaldehyde

This protocol describes the synthesis of 5-Bromo-3-methylindole via the reduction of 5-bromo-1H-indole-3-carbaldehyde using lithium aluminum hydride (LiAlH₄).

Materials:

-

5-Bromo-1H-indole-3-carbaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Heptane

-

Silica gel

Procedure:

-

A solution of 5-bromo-1H-indole-3-carbaldehyde (13.12 g, 58.6 mmol) in 100 mL of THF is added to a refluxing mixture of LiAlH₄ (4.89 g, 129 mmol) in 100 mL of THF over a period of 30 minutes.

-

The reaction mixture is refluxed for 8 hours.

-

After cooling to room temperature, the reaction is quenched by the addition of 50 mL of diethyl ether.

-

The mixture is then acidified to a pH of 3 with 1N HCl while being cooled in an ice bath.

-

The reaction mixture is diluted with 125 mL of ethyl acetate and transferred to a separatory funnel.

-

The organic layer is washed twice with 50 mL of water and once with 50 mL of saturated aqueous sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is dissolved in a small amount of DCM and purified by column chromatography on silica gel (80 g), eluting with a gradient of 0-50% ethyl acetate in heptane over 15 minutes.

-

The fractions containing the desired product are combined and concentrated to yield 5-bromo-3-methyl-1H-indole.

Biological Activity and Signaling Pathways

5-Bromo-3-methylindole and its derivatives have shown promising biological activities, particularly as antifungal and anticancer agents. The indole scaffold is a common feature in many biologically active compounds.

Antifungal Activity

Derivatives of 5-bromoindole have demonstrated notable antifungal activity against phytopathogens such as Monilinia fructicola and Botrytis cinerea. Studies suggest that the presence of the bromine atom at the 5-position enhances the antifungal potential compared to the unsubstituted indole.[2] The proposed mechanism of action for some antifungal indole derivatives involves the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[2]

Anticancer Activity and the mTOR/Akt/Pi3K Signaling Pathway

The 5-bromoindole scaffold is a key structural motif in the design of various anticancer agents.[3] While direct experimental evidence for the mechanism of action of 5-Bromo-3-methylindole itself is limited, the broader class of indole-based compounds has been extensively studied as inhibitors of the mTOR/Akt/Pi3K signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]

The mTOR (mammalian target of rapamycin) protein kinase exists in two distinct complexes, mTORC1 and mTORC2. The PI3K/Akt signaling cascade acts upstream of mTOR. Growth factor signaling activates PI3K, which in turn activates Akt. Akt can then activate mTORC1, leading to the phosphorylation of downstream effectors that promote protein synthesis and cell growth. Indole-based inhibitors are often designed to target the ATP-binding site of mTOR kinase, thereby blocking its activity and inducing apoptosis in cancer cells.[4]

Registration and Regulatory Information

As of the latest available information, 5-Bromo-3-methylindole (CAS 10075-48-6) is not listed on the United States Toxic Substances Control Act (TSCA) Inventory.[1] There is also no indication of a current registration under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.[5] Researchers and drug development professionals should ensure compliance with all local and international regulations regarding the handling, use, and transport of this chemical.

Safety Information

5-Bromo-3-methylindole is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. For detailed safety information, please refer to the supplier's Safety Data Sheet (SDS).

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ECHA CHEM [chem.echa.europa.eu]

- 6. Page loading... [guidechem.com]

Methodological & Application

Synthesis of 5-bromo-3-methyl-1H-indole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-bromo-3-methyl-1H-indole, a valuable intermediate in the development of various therapeutic agents. The primary method detailed is the reduction of 5-bromo-1H-indole-3-carboxaldehyde, a reliable and direct route. An alternative approach via the Fischer indole synthesis is also discussed.

Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-1H-indole-3-carboxaldehyde | |

| Reducing Agent | Lithium aluminum hydride (LiAlH4) | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Reaction Time | 8 hours | |

| Reaction Temperature | Reflux | |

| Yield | ~82% | [1] |

| Purity | 97% | [2][3] |

| Melting Point | 73-75 °C | [1] |

Experimental Protocols

Primary Method: Reduction of 5-bromo-1H-indole-3-carboxaldehyde

This protocol describes the reduction of the aldehyde functional group at the 3-position of the indole ring to a methyl group using lithium aluminum hydride (LiAlH4).

Materials:

-

5-bromo-1H-indole-3-carboxaldehyde

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Heptane

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of LiAlH4 (2.2 equivalents) in anhydrous THF is prepared under an inert atmosphere.

-

Addition of Starting Material: A solution of 5-bromo-1H-indole-3-carboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension.

-

Reaction: The reaction mixture is then brought to reflux and maintained for 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH4 is cautiously quenched by the slow, dropwise addition of diethyl ether, followed by the careful addition of water.

-

Acidification: The reaction mixture is then acidified to a pH of 3 with 1 N HCl while maintaining the temperature with an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed sequentially with water and then with a saturated aqueous sodium chloride solution. The organic phase is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product is dissolved in a minimal amount of dichloromethane and purified by silica gel column chromatography using a gradient of ethyl acetate in heptane as the eluent.

-

Characterization: The structure and purity of the final product, this compound, are confirmed by NMR spectroscopy.[1][4]

Alternative Method: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[5] For the synthesis of this compound, the appropriate starting materials would be (4-bromophenyl)hydrazine and propionaldehyde.

General Procedure Outline:

-

Hydrazone Formation: (4-bromophenyl)hydrazine is reacted with propionaldehyde in a suitable solvent, such as ethanol, to form the corresponding hydrazone. This step can often be performed in situ.

-

Cyclization: The hydrazone is then treated with an acid catalyst (e.g., zinc chloride, polyphosphoric acid, or sulfuric acid) and heated to induce cyclization. This step involves a[6][6]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Note: A specific, detailed protocol with quantitative yields for the synthesis of this compound via the Fischer indole synthesis using propionaldehyde was not prominently available in the surveyed literature. The reaction conditions would require optimization for this specific transformation.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway context for this class of compounds.

References

- 1. rsc.org [rsc.org]

- 2. 5-Bromo-3-methylindole 97 10075-48-6 [sigmaaldrich.com]

- 3. 5-Bromo-3-methylindole 97 10075-48-6 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]